3-(3-Thienyl)-1H-pyrazole hydrate
Overview
Description
3-(3-Thienyl)-1H-pyrazole hydrate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiophene moiety, have been associated with diverse biological efficiency . For instance, they have been linked to anti-inflammatory and antioxidant activities .
Mode of Action
It’s worth noting that similar compounds have shown to exert strong inhibitory effects on enzymes such as eeache and hbche .
Biochemical Pathways
Compounds with similar structures have been associated with antioxidant activities and lipid peroxidation processes .
Result of Action
Compounds with similar structures have shown potent anti-inflammatory activities both in vitro and in vivo .
Action Environment
It’s worth noting that similar compounds have been used in various environments, including industrial chemistry and material science, as corrosion inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Thienyl)-1H-pyrazole hydrate typically involves the reaction of 3-thienyl hydrazine with a suitable carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and catalyst can significantly affect the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Thienyl)-1H-pyrazole hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Scientific Research Applications
3-(3-Thienyl)-1H-pyrazole hydrate has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of other chemical products.
Comparison with Similar Compounds
Pyrazole Derivatives: 1H-pyrazole, 3,5-dimethyl-1H-pyrazole
Thiophene-Containing Compounds: Thiophene, 3-thiophenethiol, 3-thiopheneethanol
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Properties
IUPAC Name |
5-thiophen-3-yl-1H-pyrazole;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S.H2O/c1-3-8-9-7(1)6-2-4-10-5-6;/h1-5H,(H,8,9);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDDXIHIUCSANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=NN2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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